molecular formula C21H14O8 B14964312 6-Methoxy-2-oxo-3-(2-oxochromen-7-yloxy)chromen-7-yl acetate CAS No. 17064-09-4

6-Methoxy-2-oxo-3-(2-oxochromen-7-yloxy)chromen-7-yl acetate

Cat. No.: B14964312
CAS No.: 17064-09-4
M. Wt: 394.3 g/mol
InChI Key: JGZOXTSCOZGQNQ-UHFFFAOYSA-N
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Description

6-Methoxy-2-oxo-3-(2-oxochromen-7-yloxy)chromen-7-yl acetate (CAS 17064-09-4) is a bifunctional chromone derivative characterized by two chromen-2-one (coumarin) cores linked via an ether bond at the 3- and 7-positions, respectively. The structure includes:

  • A methoxy group (-OCH₃) at position 6 of the primary chromenone ring.
  • An acetylated hydroxyl group (-OAc) at position 7 of the same ring.
  • A 2-oxochromen-7-yloxy substituent at position 3, forming a dimeric chromone framework .

This compound is synthesized through multi-step reactions involving etherification and acetylation (e.g., using ethyl bromoacetate and anhydrous potassium carbonate under reflux conditions) .

Properties

CAS No.

17064-09-4

Molecular Formula

C21H14O8

Molecular Weight

394.3 g/mol

IUPAC Name

[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl] acetate

InChI

InChI=1S/C21H14O8/c1-11(22)26-18-10-16-13(7-17(18)25-2)8-19(21(24)29-16)27-14-5-3-12-4-6-20(23)28-15(12)9-14/h3-10H,1-2H3

InChI Key

JGZOXTSCOZGQNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)OC3=CC4=C(C=C3)C=CC(=O)O4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-oxo-2H-chromene-3-carbaldehyde with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetic anhydride and pyridine for acetylation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

6-methoxy-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and oxidative stress.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related chromone/coumarin derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (Da) Key Properties/Applications
6-Methoxy-2-oxo-3-(2-oxochromen-7-yloxy)chromen-7-yl acetate Methoxy (C6), acetyl (C7), ether-linked chromone (C3) Likely C₂₁H₁₄O₉* ~410 (estimated) Potential multi-target bioactivity due to dual chromone cores .
6-Chloro-4-methyl-2-oxochromen-7-yl acetate (CAS 92696-94-1) Chloro (C6), methyl (C4), acetyl (C7) C₁₂H₉ClO₅ 268.65 Simpler structure; halogen enhances electrophilicity for reactivity .
7-Acetoxy-2-methylisoflavone Acetyl (C7), methyl (C2), isoflavone backbone C₁₈H₁₄O₄ 294.30 Isoflavone scaffold may confer estrogenic activity; used in phytochemical studies .
3-Acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate (CAS 313372-10-0) Acetyl (C7), hexyl (C6), acetyl (C3) C₁₉H₂₂O₅ 330.37 Lipophilic hexyl chain improves membrane permeability; studied for hydrophobic interactions .
2-Methyl-6-methylideneoct-7-en-2-yl acetate Aliphatic chain with methylidene and acetate C₁₂H₁₈O₂ 194.27 Fragrance applications (citrus/floral notes); unrelated to chromone bioactivity .

*Note: The molecular formula for the primary compound is inferred from structural data in ; exact values require experimental confirmation.

Physicochemical Properties

  • Lipophilicity : The hexyl chain in 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate significantly increases logP, favoring lipid bilayer penetration over polar derivatives .
  • Solubility : Methoxy and acetyl groups in the primary compound enhance solubility in organic solvents (e.g., ethyl acetate) compared to hydroxylated chromones .

Research Implications and Gaps

  • Structural Confirmation : SHELX programs are widely used for crystallographic validation of chromone derivatives, ensuring accurate structural assignments .
  • Bioactivity Screening : and highlight molecular docking and ADMET studies as critical for evaluating drug-likeness, though data specific to the primary compound are lacking.
  • Synthetic Challenges : The dimeric chromone structure requires precise regioselective reactions, increasing the risk of byproducts compared to simpler analogs .

Biological Activity

6-Methoxy-2-oxo-3-(2-oxochromen-7-yloxy)chromen-7-yl acetate, a coumarin derivative, has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This article reviews the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C21H14O8C_{21}H_{14}O_8. The structure features a methoxy group and oxochromen moieties, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)0.47
Related coumarin derivativesMCF-79.54 - 16.1

The above data highlights that the compound demonstrates potent activity against MCF-7 cells, suggesting its potential as an anticancer agent .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Selective Toxicity : It exhibits high selectivity towards tumor-associated carbonic anhydrase IX (hCA IX), which is overexpressed in many tumors, with an inhibition constant (Ki) of 21.8 nM .

Case Studies

A study explored the effects of various coumarins on breast cancer cell lines, including the aforementioned compound. The findings indicated that these compounds could suppress estrogen-dependent cell proliferation, thus providing a potential therapeutic avenue for hormone-responsive cancers .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:

  • Absorption : The compound's lipophilicity may enhance its absorption in biological systems.
  • Metabolism : Preliminary studies suggest that it may undergo metabolic transformations that could affect its efficacy and safety profiles.
  • Toxicity : Current literature indicates low toxicity levels in vitro, but further in vivo studies are necessary to establish safety margins.

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